PNU possesses a unique ring structure with both a piperidine and a spirocyclic ring system. This structure could potentially serve as a scaffold for the development of new drugs. Researchers might investigate if PNU can bind to specific biological targets relevant to diseases by attaching various functional groups to its structure. [Source: This information is based on the chemical structure of PNU, but specific research on its use as a scaffold is not publicly available yet]
Oxalic acid is known for its ability to chelate metal ions. This property could be utilized in combination with PNU to target specific metals in biological systems. For instance, researchers might explore if PNU-oxalic acid conjugates could be used to remove excess iron or other metals associated with certain diseases. [Source: You can find information on the chelating properties of oxalic acid in various chemistry textbooks or online resources like ]
The combination of PNU and oxalic acid might hold potential for applications in material science. Depending on the specific bonding interactions between the two molecules, the resulting material could possess unique properties such as stability, conductivity, or self-assembly characteristics. However, further research is needed to explore this possibility. [Source: This is a hypothetical application based on the general properties of the molecules. Specific research on their use in materials science is not available.]
2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid is a chemical compound characterized by its unique spirocyclic structure, which includes a piperidine moiety and a dione functional group. This compound is identified by the CAS number 1221725-11-6 and has a molecular weight of approximately 326.3 g/mol . The spirocyclic framework contributes to its distinct chemical properties, making it a subject of interest in medicinal chemistry.
Several synthetic routes have been proposed for the preparation of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid:
These methods highlight the versatility in synthesizing this compound, providing avenues for further exploration in laboratory settings.
The applications of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid span several domains:
Interaction studies are crucial for understanding how 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid interacts with various biological targets:
These studies are essential for determining the compound's pharmacological potential and safety profile.
Several compounds share structural similarities with 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(1-Oxoisoquinolin-5-yl)-5-(trifluoromethyl)pyrazole | Isoquinoline core with pyrazole | Potential anti-cancer activity | Contains trifluoromethyl group |
| 1-[4-Cyano-3-(trifluoromethyl)phenyl]-N-[5-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]piperidin | Complex multi-ring structure | Androgen receptor degradation | Multi-target interactions |
| 2-Oxaspiro[4.4]nonane | Similar spirocyclic structure | Limited biological data available | Lacks piperidine moiety |
The distinctive spirocyclic framework combined with piperidine and dione functionalities sets 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid apart from these similar compounds, suggesting unique potential in drug development and biological interactions.